molecular formula C10H9BrFNO B5849502 N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide

N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B5849502
M. Wt: 258.09 g/mol
InChI Key: INICEGIRYUXIQC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C10H9BrFNO. It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a 4-bromo-2-fluorophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide typically involves the reaction of 4-bromo-2-fluoroaniline with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
  • N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide
  • N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide

Uniqueness

N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance the compound’s binding affinity and specificity compared to similar compounds .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-7-3-4-9(8(12)5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INICEGIRYUXIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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